
2-Bromo-1-(naphthalen-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(naphthalen-2-yl)ethan-1-ol is an organic compound with the molecular formula C12H11BrO. It is a brominated derivative of naphthalene, characterized by the presence of a bromine atom and a hydroxyl group attached to an ethan-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol typically involves the bromination of 1-(naphthalen-2-yl)ethan-1-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-(naphthalen-2-yl)ethan-1-ol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substitution reactions yield derivatives such as 1-(naphthalen-2-yl)ethan-1-amine or 1-(naphthalen-2-yl)ethan-1-thiol.
- Oxidation reactions produce 2-bromo-1-(naphthalen-2-yl)ethan-1-one.
- Reduction reactions result in 1-(naphthalen-2-yl)ethan-1-ol .
Scientific Research Applications
2-Bromo-1-(naphthalen-2-yl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of functional materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group facilitate its binding to specific enzymes or receptors, modulating their activity. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
- 2-Chloro-1-(naphthalen-2-yl)ethan-1-ol
- 2-Iodo-1-(naphthalen-2-yl)ethan-1-ol
- 1-(Naphthalen-2-yl)ethan-1-ol
Comparison: Compared to its chloro and iodo analogs, 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol exhibits unique reactivity due to the bromine atom’s intermediate electronegativity and size. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability .
Properties
IUPAC Name |
2-bromo-1-naphthalen-2-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRFYKFGBRXGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685093.png)
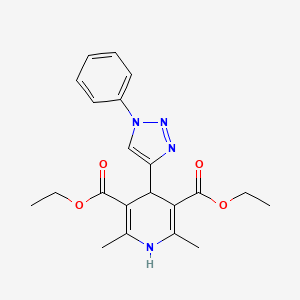
![[3-(Heptyloxy)phenyl]amine hydrochloride](/img/structure/B2685099.png)
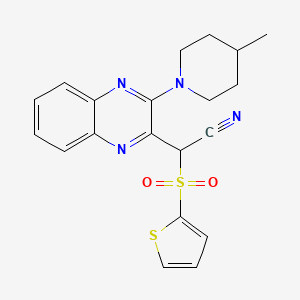
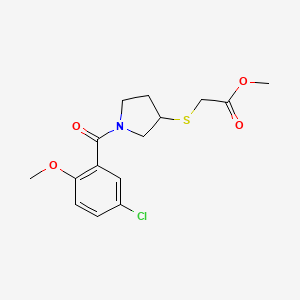
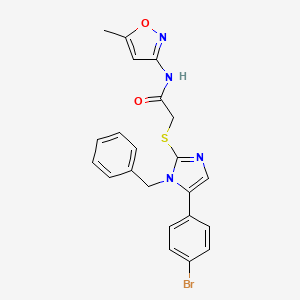
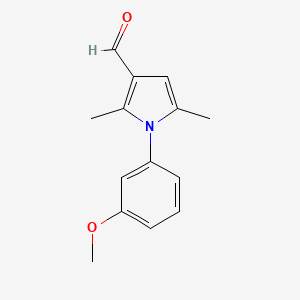
![5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2685104.png)
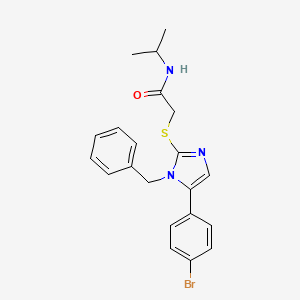
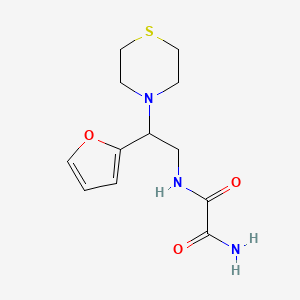
![5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B2685109.png)
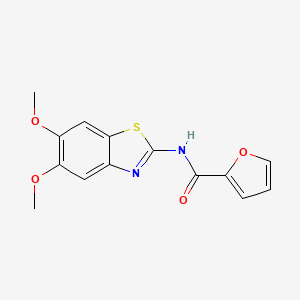

![N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE](/img/structure/B2685113.png)
